4-(3-Bromopyridin-2-yl)butan-1-amine
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Overview
Description
4-(3-Bromopyridin-2-yl)butan-1-amine is an organic compound that belongs to the class of pyridine derivatives This compound features a bromine atom attached to the pyridine ring and a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopyridin-2-yl)butan-1-amine typically involves the bromination of a pyridine derivative followed by the introduction of the butan-1-amine chain. One common method starts with 2-aminopyridine, which undergoes bromination to form 2-amino-3-bromopyridine. This intermediate is then reacted with butan-1-amine under suitable conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often using environmentally friendly reagents and conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopyridin-2-yl)butan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-(3-Bromopyridin-2-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-(3-Bromopyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(5-Bromopyridin-2-yl)amino]butan-1-ol: This compound has a similar structure but with a hydroxyl group instead of an amine group.
3-Bromo-4-aminopyridine: Another pyridine derivative with a bromine atom and an amino group.
Uniqueness
4-(3-Bromopyridin-2-yl)butan-1-amine is unique due to its specific combination of a bromine-substituted pyridine ring and a butan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H13BrN2 |
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Molecular Weight |
229.12 g/mol |
IUPAC Name |
4-(3-bromopyridin-2-yl)butan-1-amine |
InChI |
InChI=1S/C9H13BrN2/c10-8-4-3-7-12-9(8)5-1-2-6-11/h3-4,7H,1-2,5-6,11H2 |
InChI Key |
SFGQJKFFQVMEQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CCCCN)Br |
Origin of Product |
United States |
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